REACTION_SMILES
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[CH3:21][C:22](=[O:23])[OH:24].[F:9][c:10]1[cH:11][c:12]([NH2:13])[cH:14][cH:15][c:16]1[C:17]([F:18])([F:19])[F:20].[I:1][N:2]1[C:3](=[O:4])[CH2:5][CH2:6][C:7]1=[O:8]>>[I:1][c:14]1[c:12]([NH2:13])[cH:11][c:10]([F:9])[c:16]([C:17]([F:18])([F:19])[F:20])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C(F)(F)F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1I
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Name
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Type
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product
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Smiles
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Nc1cc(F)c(C(F)(F)F)cc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |